1-(Ethanesulfonyl)piperidin-4-ol

Description

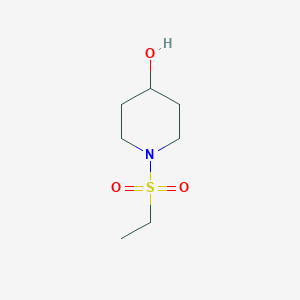

1-(Ethanesulfonyl)piperidin-4-ol is a sulfonamide-functionalized piperidine derivative characterized by an ethanesulfonyl group attached to the nitrogen atom of the piperidine ring and a hydroxyl group at the 4-position. Sulfonamide groups are known to enhance binding affinity to biological targets due to their hydrogen-bonding capabilities and electronic effects, while the piperidine moiety contributes to conformational flexibility and bioavailability .

Properties

IUPAC Name |

1-ethylsulfonylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3S/c1-2-12(10,11)8-5-3-7(9)4-6-8/h7,9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACJAAQBJCJZEMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Ethanesulfonyl)piperidin-4-ol typically involves the reaction of piperidine derivatives with ethanesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

1-(Ethanesulfonyl)piperidin-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.

Reduction: The sulfonyl group can be reduced to a thiol using reducing agents such as lithium aluminum hydride (LAH).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Ethanesulfonyl)piperidin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Ethanesulfonyl)piperidin-4-ol is not fully understood. its structure suggests that it may interact with various molecular targets, including enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting or modulating their activity . Further research is needed to elucidate the specific pathways and targets involved.

Comparison with Similar Compounds

Sulfonamide Derivatives

- Electronic Effects : The ethanesulfonyl group in the target compound likely confers milder electron-withdrawing effects compared to the 4-nitrophenylsulfonyl group in . This difference may influence reactivity and target binding kinetics, as nitro groups enhance electrophilicity but reduce metabolic stability .

- Biological Targets : Sulfonamide-piperidine hybrids are frequently explored as enzyme inhibitors (e.g., SK1 in ) or apoptosis inducers (). The ethanesulfonyl variant could target similar pathways but with modified potency due to its simpler substituent.

Piperidine Substitution Patterns

- Hydroxyl Position : RB-005 (4-hydroxypiperidine) exhibits 15-fold SK1 selectivity, whereas its 3-hydroxy analogue (RB-019) shows only 6.1-fold selectivity, underscoring the critical role of hydroxyl positioning in enzyme interaction .

- N-Substituents : Bulky substituents (e.g., octylphenethyl in RB-005) enhance selectivity for lipid kinases like SK1, while smaller groups (e.g., ethanesulfonyl) may favor broader kinase or receptor interactions .

Biological Activity

1-(Ethanesulfonyl)piperidin-4-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with an ethanesulfonyl group. Its chemical structure allows for diverse interactions with biological targets, making it a subject of interest in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various physiological processes.

Key Mechanisms Include:

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes that play crucial roles in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation: It may also act as a modulator of neurotransmitter receptors, influencing neural signaling and potentially affecting mood and cognition.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Study 1: Antioxidant Activity

In a study evaluating the antioxidant properties of this compound, researchers found that the compound significantly reduced reactive oxygen species (ROS) levels in human cell lines. This suggests its potential use as a therapeutic agent in conditions characterized by oxidative stress.

Study 2: Cytotoxicity in Cancer Cells

A series of experiments demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including A2780 ovarian cancer cells. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation, indicating its potential as an anticancer agent.

Study 3: Neuroprotection

Research involving animal models of neurodegeneration showed that treatment with this compound resulted in significant protection against neuronal loss and improved cognitive function. This effect was linked to the compound's ability to modulate neurotransmitter levels and reduce inflammation within the central nervous system.

Q & A

What are the common synthetic routes for preparing 1-(Ethanesulfonyl)piperidin-4-ol, and what are the critical reaction conditions?

The synthesis of this compound typically involves sulfonylation of the piperidine nitrogen. A general approach includes:

- Step 1 : Reacting piperidin-4-ol with ethanesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) in anhydrous dichloromethane or THF under nitrogen atmosphere .

- Step 2 : Purification via recrystallization or column chromatography. Critical conditions include maintaining low temperatures (0–5°C) during sulfonylation to minimize side reactions and controlling stoichiometry to avoid over-sulfonylation. Yields vary depending on substituents; for example, analogous compounds with aryl groups showed yields ranging from 22% to 87% in similar reactions .

How is this compound characterized using spectroscopic and crystallographic methods?

- 1H NMR : The ethanesulfonyl group causes deshielding of the adjacent piperidine protons, with characteristic shifts for the sulfonyl-attached nitrogen (δ ~3.2–3.5 ppm for –SO2CH2CH3) and hydroxyl proton (δ ~1.8–2.2 ppm for piperidin-4-ol) .

- Melting Point : Derivatives of sulfonylated piperidines typically exhibit melting points between 190–225°C, influenced by salt formation (e.g., oxalate salts) .

- X-ray Crystallography : Structural analogs (e.g., 4-(hydroxymethyl)-1-sulfonylpiperidin-4-ol) reveal key interactions, such as hydrogen bonding between the hydroxyl group and sulfonyl oxygen, stabilizing the conformation .

How can structural modifications of this compound enhance selectivity in enzyme inhibition studies?

- Backbone Optimization : Introducing hydrophobic groups (e.g., octylphenethyl) to the piperidine ring via alkylation can improve selectivity for targets like sphingosine kinase 1 (SK1). For example, RB-005 (a structural analog) showed 15-fold selectivity for SK1 over SK2 due to steric and electronic effects .

- Sulfonyl Group Tuning : Replacing ethanesulfonyl with bulkier sulfonyl groups (e.g., aryl sulfonyl) alters binding affinity by modulating van der Waals interactions with enzyme pockets .

What factors contribute to variability in synthetic yields of this compound derivatives?

- Substrate Reactivity : Electron-donating groups on the piperidine ring (e.g., 4-methoxy) increase nucleophilicity, improving sulfonylation efficiency, while electron-withdrawing groups (e.g., 4-bromophenyl) reduce yields .

- Solvent and Temperature : Polar aprotic solvents (e.g., DMF) enhance solubility but may promote side reactions at elevated temperatures. Low-temperature conditions (~0°C) are critical for controlling exothermic reactions during sulfonylation .

How does the ethanesulfonyl group influence the biological activity of piperidin-4-ol derivatives?

- Receptor Binding : The sulfonyl group acts as a hydrogen-bond acceptor, enhancing interactions with residues in target proteins (e.g., 5-HT1F serotonin receptor). In studies, sulfonylated piperidines demonstrated potent antagonism (Ki = 11 nM) due to this interaction .

- Metabolic Stability : The ethanesulfonyl moiety reduces oxidative metabolism compared to alkyl or aryl groups, improving pharmacokinetic profiles in preclinical models .

What strategies are used to resolve contradictions in biological activity data for sulfonylated piperidines?

- Dose-Response Analysis : Non-specific effects (e.g., luminescence inhibition at ≥3 μM concentrations) must be excluded by testing multiple concentrations and validating with orthogonal assays (e.g., radioligand binding) .

- Structural Confirmation : Discrepancies in activity between analogs (e.g., SK1 vs. SK2 selectivity) are resolved by correlating crystallographic data with enzymatic assays to identify critical binding motifs .

How are computational methods applied to design this compound derivatives with improved target affinity?

- Molecular Docking : Simulations using SK1 or 5-HT1F crystal structures predict optimal substituent placement. For example, introducing a naphthyloxypropyl group improved 5-HT1F antagonism by filling a hydrophobic pocket .

- QSAR Modeling : Quantitative structure-activity relationships (e.g., logP, polar surface area) guide the synthesis of derivatives with balanced solubility and permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.